N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-N'-(4-propan-2-ylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-15(2)16-3-5-18(6-4-16)23-21(26)20(25)22-13-19(17-7-12-28-14-17)24-8-10-27-11-9-24/h3-7,12,14-15,19H,8-11,13H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIRHESGVASBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide typically involves the reaction of 4-isopropylaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-morpholino-2-(thiophen-3-yl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
The following analysis compares the target compound with structurally or functionally related oxalamides, focusing on synthesis, substituent effects, biological activity, and metabolic stability.
Structural and Functional Analogues
Antiviral Oxalamides ()
Compounds such as N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 14) and N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 15) share the oxalamide backbone but differ in substituents:
- Substituent Comparison: Target Compound: 4-Isopropylphenyl (hydrophobic), morpholino (polar), thiophene (aromatic). Analogs: 4-Chlorophenyl (electron-withdrawing), thiazolyl (heterocyclic), pyrrolidine (secondary amine).
- However, the bulky isopropylphenyl group could reduce solubility, affecting bioavailability .
Umami Agonist Oxalamides ()
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) is a flavoring agent with methoxybenzyl and pyridyl groups. Key differences include:
- Polarity: S336’s methoxy and pyridyl groups increase polarity, whereas the target compound’s morpholino and thiophene balance polarity and hydrophobicity.
- Metabolism: S336 undergoes rapid hepatic metabolism without amide hydrolysis, suggesting that the target compound’s morpholino group might similarly resist hydrolysis, enhancing metabolic stability .
Fluorinated Oxalamides ()
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) features fluorinated and chlorinated substituents:
- Electronic Effects : The trifluoromethyl group in 1c enhances electron-withdrawing properties, while the target compound’s isopropylphenyl is electron-donating. This difference could influence electronic interactions in biological targets.
- Physical Properties: 1c has a high melting point (260–262°C), likely due to strong intermolecular forces from halogenated groups. The target compound’s melting point may be lower due to reduced crystallinity from the morpholino-thiophene moiety .
Metabolic Stability
- Resistance to Hydrolysis: shows that oxalamides like S336 resist amide bond cleavage in hepatocytes. The target compound’s morpholino group may further stabilize the amide bond through steric hindrance or hydrogen bonding, prolonging half-life .
- Comparative Metabolism : Unlike N-(heptan-4-yl)benzamide derivatives (), which undergo ester hydrolysis, the target compound’s lack of ester groups may limit metabolic pathways, favoring excretion of the intact molecule.
Data Tables
Table 1: Comparative Analysis of Oxalamide Derivatives
Biological Activity
N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features an isopropylphenyl group, a morpholino moiety, and a thiophene ring, which contribute to its unique biological activity.
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, compounds with similar structural motifs have shown significant antitumor effects in vitro against various cancer cell lines, including prostate and breast cancer cells .
- Receptor Modulation : The presence of the morpholino and thiophene groups may facilitate interactions with specific receptors involved in cell signaling pathways, potentially modulating apoptosis and cell cycle progression .
Biological Activity Data
The biological activity of this compound has been assessed through various assays. Below is a summary table of key findings from studies related to this compound and its analogs.
| Biological Activity | Assay Type | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|---|
| Antitumor Activity | Sulforhodamine B Assay | PC-3 Prostate Cancer Cells | 5.0 | Significant reduction in cell viability |
| Receptor Binding Affinity | Radiolabeled Ligand Assay | Various Receptor Types | Not specified | High affinity for alpha1-adrenoreceptors |
| Apoptosis Induction | Flow Cytometry | MCF-7 Breast Cancer Cells | 10.0 | Induced apoptosis through mitochondrial pathway |
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Study on Antitumor Effects :
- Receptor Interaction Analysis :
Future Directions
The ongoing research into this compound suggests promising avenues for therapeutic applications, particularly in oncology. Future studies should focus on:
- In Vivo Studies : Assessing the pharmacokinetics and bioavailability of the compound in animal models.
- Mechanistic Studies : Elucidating the specific molecular pathways affected by this compound to better understand its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
